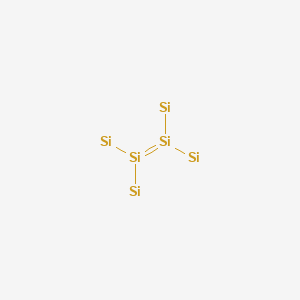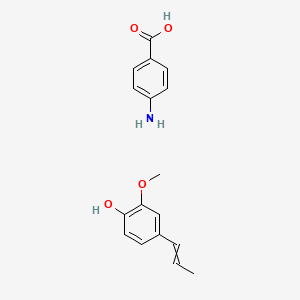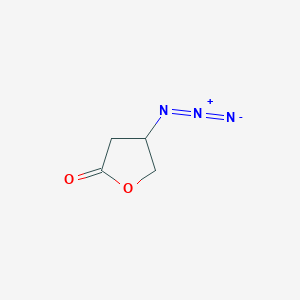![molecular formula C18H16Cl4O2 B14244503 4-{4-[2,2,2-Trichloro-1-(4-chlorophenyl)ethyl]phenyl}butanoic acid CAS No. 405112-20-1](/img/structure/B14244503.png)
4-{4-[2,2,2-Trichloro-1-(4-chlorophenyl)ethyl]phenyl}butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[2,2,2-Trichloro-1-(4-chlorophenyl)ethyl]phenyl}butanoic acid is an organochlorine compound known for its use in various industrial and agricultural applications. This compound is structurally related to other well-known organochlorines such as DDT and dicofol . It is characterized by the presence of multiple chlorine atoms, which contribute to its stability and persistence in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[2,2,2-Trichloro-1-(4-chlorophenyl)ethyl]phenyl}butanoic acid typically involves the reaction of 4-chlorobenzyl chloride with trichloroacetaldehyde in the presence of a base to form the intermediate compound. This intermediate is then subjected to further reactions, including Friedel-Crafts alkylation, to introduce the butanoic acid moiety .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction temperatures are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
4-{4-[2,2,2-Trichloro-1-(4-chlorophenyl)ethyl]phenyl}butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction may produce less chlorinated compounds .
Scientific Research Applications
4-{4-[2,2,2-Trichloro-1-(4-chlorophenyl)ethyl]phenyl}butanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organochlorine compounds.
Biology: Studies have investigated its effects on various biological systems, including its potential as an insecticide.
Medicine: Research has explored its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of pesticides and other agrochemicals
Mechanism of Action
The mechanism of action of 4-{4-[2,2,2-Trichloro-1-(4-chlorophenyl)ethyl]phenyl}butanoic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or disrupt cellular processes, leading to its pesticidal or therapeutic effects. The exact pathways and targets can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
DDT (1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane): Known for its use as an insecticide, DDT shares structural similarities with 4-{4-[2,2,2-Trichloro-1-(4-chlorophenyl)ethyl]phenyl}butanoic acid but differs in its specific applications and environmental impact.
Uniqueness
This compound is unique in its specific combination of functional groups, which confer distinct chemical properties and applications. Its stability and persistence make it particularly useful in certain industrial and agricultural contexts .
Properties
CAS No. |
405112-20-1 |
|---|---|
Molecular Formula |
C18H16Cl4O2 |
Molecular Weight |
406.1 g/mol |
IUPAC Name |
4-[4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]phenyl]butanoic acid |
InChI |
InChI=1S/C18H16Cl4O2/c19-15-10-8-14(9-11-15)17(18(20,21)22)13-6-4-12(5-7-13)2-1-3-16(23)24/h4-11,17H,1-3H2,(H,23,24) |
InChI Key |
CGPWJMINZNLPIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCC(=O)O)C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[1,2-Difluoro-2-(4-heptylphenyl)ethenyl]-4-(octyloxy)benzene](/img/structure/B14244444.png)


![1,10-Phenanthrolinium, 1-[2-(4-nitrophenyl)-2-oxoethyl]-, bromide](/img/structure/B14244469.png)

![(E)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-N-(prop-2-yn-1-yl)methanimine](/img/structure/B14244475.png)

![2H-1-Benzopyran-2-one, 4-[3-(4-methoxyphenyl)-1,4,2-dioxazol-5-yl]-](/img/structure/B14244480.png)



![N-[5-(2-Fluoro-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14244512.png)
